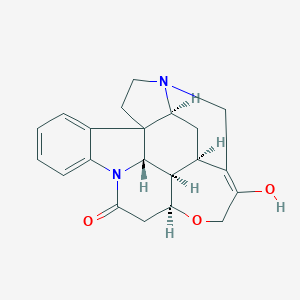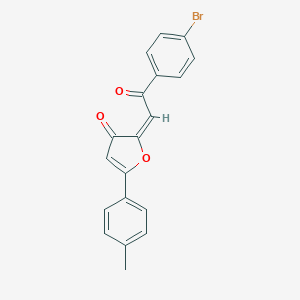![molecular formula C18H18BrClN2O3 B236372 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as BMB, is a chemical compound that has been widely studied for its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and is a potent inhibitor of various enzymes and receptors.
Mechanism of Action
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide exerts its effects by inhibiting the activity of various enzymes and receptors. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide inhibits the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide also inhibits the activity of phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide also inhibits the activity of adenosine receptors, which are involved in the regulation of various physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide also has anti-inflammatory and analgesic effects by inhibiting the release of pro-inflammatory cytokines and reducing the activity of nociceptive neurons.
Advantages and Limitations for Lab Experiments
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is a potent inhibitor of various enzymes and receptors, making it a useful tool for studying the biochemical and physiological effects of these targets. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is also relatively easy to synthesize and purify, making it readily available for research. However, 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide also has some limitations for lab experiments. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has low solubility in water, which can limit its use in some experiments. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide also has potential toxicity, which should be carefully evaluated before use in experiments.
Future Directions
There are several future directions for research on 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One future direction is to study the potential therapeutic applications of 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in various diseases, including cancer, inflammation, and pain. Another future direction is to study the mechanism of action of 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in more detail, including its effects on intracellular signaling pathways. Additionally, the development of more potent and selective inhibitors of the targets of 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 5-methoxy-2-(4-morpholinyl)aniline in the presence of a base. The reaction yields 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide as a white solid in good yield. The purity of 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide also inhibits the activity of various enzymes and receptors, including protein kinase C, phosphodiesterase, and adenosine receptors. 5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has also been shown to have anti-inflammatory and analgesic effects.
properties
Product Name |
5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C18H18BrClN2O3 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-24-13-3-5-17(22-6-8-25-9-7-22)16(11-13)21-18(23)14-10-12(19)2-4-15(14)20/h2-5,10-11H,6-9H2,1H3,(H,21,23) |
InChI Key |
WAORDFSSVSMXRO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
